1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid
Description
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a spirocyclic compound featuring a spiro[2.2]pentane core substituted with a methoxycarbonyl (-COOMe) and a carboxylic acid (-COOH) group. The spiro[2.2]pentane scaffold consists of two fused cyclopropane rings sharing a single central carbon atom, creating a highly strained and rigid structure .
Synthesis routes for analogous spiro compounds often involve cyclopropanation strategies or derivatization of preformed spiro scaffolds. For example, spiro[2.2]pentane-1-carboxylic acid (CAS 17202-64-1) is a precursor that can undergo esterification or amidation to introduce functional groups like methoxycarbonyl .
Properties
IUPAC Name |
2-methoxycarbonylspiro[2.2]pentane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-6(11)8(5(9)10)4-7(8)2-3-7/h2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRAZUBHOAPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through cyclopropanation reactions, where a suitable diene or alkene is treated with a carbene or carbenoid reagent.
Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The spirocyclic core can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The strained spirocyclic core can be utilized in the development of novel materials with unique mechanical or electronic properties.
Mechanism of Action
The mechanism by which 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
(a) 4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic Acid
This compound differs by substituting the methoxy group with ethoxy (-COOEt). Key distinctions include:
- Molecular Formula : C₉H₁₂O₄ vs. C₈H₁₀O₄ (target compound).
- Physical Properties : Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 125.9 Ų) indicate slightly larger molecular volume compared to the methoxy variant .
- Reactivity : The ethoxy group may alter solubility and steric effects in coupling reactions.
(b) (1S)-4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic Acid
This chlorinated derivative introduces significant steric and electronic differences:
- Molecular Weight : 249.9 g/mol (vs. ~170 g/mol for the target compound) .
- Applications : The chlorine atoms enhance electrophilicity, making it suitable for nucleophilic substitution reactions, but reduce biocompatibility compared to the methoxycarbonyl variant .
Bicyclo[1.1.1]pentane Derivatives
(a) 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This bicyclo analog replaces the spiro core with a bicyclo[1.1.1]pentane scaffold:
- Synthesis : Produced via SOCl₂-mediated esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in MeOH, yielding 80% in batch reactions .
- Applications : Widely used in photoredox and copper-catalyzed C–N couplings for medicinal compounds (e.g., BCP scaffolds) .
- Strain Energy : Bicyclo[1.1.1]pentane exhibits higher strain (~70 kcal/mol) than spiro[2.2]pentane (~50 kcal/mol), influencing reactivity and stability .
(b) 4-(Methoxycarbonyl)cubane-1-carboxylic Acid
A cubane-based analog with a methoxycarbonyl group:
- Molecular Formula : C₁₁H₁₀O₄ (vs. C₈H₁₀O₄ for the target compound).
Cyclobutane and Cyclopentane Derivatives
(a) 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid
This cyclobutane derivative lacks spiro/bicyclo strain but shares dual carboxyl groups:
(b) 1-Amino-2-hydroxycyclopentanecarboxylic Acid
A cyclopentane derivative with amino and hydroxyl groups:
- Applications : Used in peptide mimetics but lacks the rigidity of spiro systems, impacting conformational control .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Strain Energy (kcal/mol) |
|---|---|---|---|---|
| 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid | C₈H₁₀O₄ | ~170* | -COOH, -COOMe | ~50 |
| 4-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid | C₉H₁₂O₄ | 184.07 | -COOH, -COOEt | ~50 |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | C₈H₁₀O₄ | 170.16 | -COOH, -COOMe | ~70 |
| 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | C₇H₁₀O₄ | 158.15 | -COOH, -COOMe | ~26 (cyclobutane) |
*Estimated based on spiro[2.2]pentane-1-carboxylic acid (112.13 g/mol) + methoxycarbonyl (58.04 g/mol).
Key Findings and Implications
- Structural Rigidity : Spiro[2.2]pentane derivatives offer intermediate strain energy between bicyclo[1.1.1]pentane and cyclobutane systems, balancing reactivity and stability .
- Bioisosteric Potential: The target compound’s rigidity and small size make it superior to cyclobutane analogs for replacing aromatic rings in drug design .
- Synthetic Accessibility : Bicyclo[1.1.1]pentane derivatives are more extensively studied, but spiro systems are emerging as viable alternatives with distinct stereochemical profiles .
Biological Activity
1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is a unique organic compound known for its spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in pharmaceutical chemistry due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical formula for 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is . The spiro structure creates a rigid conformation that may influence its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Weight | 172.18 g/mol |
| CAS Number | 259097-30-8 |
| Solubility | Soluble in water, alcohols |
| Melting Point | Not available |
The biological activity of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The methoxycarbonyl group enhances lipophilicity, which may improve membrane permeability and facilitate cellular uptake.
Antimicrobial Activity
Research indicates that spirocyclic compounds, including 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial properties of several spirocyclic compounds, including 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity .
- Anticancer Activity : A recent investigation into the cytotoxic effects of spirocyclic acids revealed that 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid exhibited a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of 25 µM .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Methoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid can be influenced by structural modifications:
- Substituent Variations : Altering the substituents on the spiro framework can enhance or diminish biological activity.
- Stereochemistry : The stereochemical configuration plays a crucial role in receptor binding affinity and overall efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
